molecular formula C9H8N2O B1265538 2-Acetylbenzimidazole CAS No. 939-70-8

2-Acetylbenzimidazole

Cat. No. B1265538
Key on ui cas rn: 939-70-8
M. Wt: 160.17 g/mol
InChI Key: UYFMRVDIXXOWLR-UHFFFAOYSA-N
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Patent
US07229943B2

Procedure details

A solution of 16.2 g (0.1 mol) 1-(1H-benzimidazol-2-yl)ethanol (synthesised according to as described in A. Katrizky et al. Tetrahedron Assymetry, 8 (1997), 1491) in 200 ml 5% H2SO4 was treated with a solution of 39.6 g (75.5 mmol) potassium dichromate in 40% sulphuric acid. The reaction mixture was stirred at room temperature for 18 hours and neutralised with 190 ml conc. NH4OH. The formed precipitate was filtered, washed with 700 ml water and extracted with 700 ml 96% ethanol. The solvent was evaporated to c.a. 50–80 ml, the formed suspension cooled to −40° C., stirred for 10 min and filtered while cold. The solid was washed with 2×10 ml cold ethanol and dried under reduced pressure. Yield—9.3 g (58.1%). 1H NMR (250 MHz, CDCl3), δ, ppm: 2.84 (s, 3H), 7.38 (m, 2H), 7.56 (d, JHH=7.3 Hz, 1H), 7.89 (d, JHH=7.6 Hz, 1H), 11.08 (br.s 1H).
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
reactant
Reaction Step Two
Quantity
39.6 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH:10]([OH:12])[CH3:11].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].[NH4+].[OH-]>OS(O)(=O)=O>[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10](=[O:12])[CH3:11] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)C(C)O
Step Two
Name
Quantity
190 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
39.6 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered
WASH
Type
WASH
Details
washed with 700 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted with 700 ml 96% ethanol
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to c.a
TEMPERATURE
Type
TEMPERATURE
Details
50–80 ml, the formed suspension cooled to −40° C.
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered while cold
WASH
Type
WASH
Details
The solid was washed with 2×10 ml cold ethanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
N1C(=NC2=C1C=CC=C2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07229943B2

Procedure details

A solution of 16.2 g (0.1 mol) 1-(1H-benzimidazol-2-yl)ethanol (synthesised according to as described in A. Katrizky et al. Tetrahedron Assymetry, 8 (1997), 1491) in 200 ml 5% H2SO4 was treated with a solution of 39.6 g (75.5 mmol) potassium dichromate in 40% sulphuric acid. The reaction mixture was stirred at room temperature for 18 hours and neutralised with 190 ml conc. NH4OH. The formed precipitate was filtered, washed with 700 ml water and extracted with 700 ml 96% ethanol. The solvent was evaporated to c.a. 50–80 ml, the formed suspension cooled to −40° C., stirred for 10 min and filtered while cold. The solid was washed with 2×10 ml cold ethanol and dried under reduced pressure. Yield—9.3 g (58.1%). 1H NMR (250 MHz, CDCl3), δ, ppm: 2.84 (s, 3H), 7.38 (m, 2H), 7.56 (d, JHH=7.3 Hz, 1H), 7.89 (d, JHH=7.6 Hz, 1H), 11.08 (br.s 1H).
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
reactant
Reaction Step Two
Quantity
39.6 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH:10]([OH:12])[CH3:11].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].[NH4+].[OH-]>OS(O)(=O)=O>[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10](=[O:12])[CH3:11] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)C(C)O
Step Two
Name
Quantity
190 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
39.6 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered
WASH
Type
WASH
Details
washed with 700 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted with 700 ml 96% ethanol
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to c.a
TEMPERATURE
Type
TEMPERATURE
Details
50–80 ml, the formed suspension cooled to −40° C.
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered while cold
WASH
Type
WASH
Details
The solid was washed with 2×10 ml cold ethanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
N1C(=NC2=C1C=CC=C2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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